Zinc trifluoroacetate hydrate

概要

説明

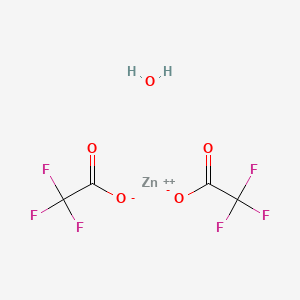

Zinc trifluoroacetate hydrate is a chemical compound with the formula Zn(CF3COO)2 · xH2O. It is a white crystalline powder that is soluble in water and organic solvents. This compound is known for its significant applications in chemical synthesis and catalytic reactions .

準備方法

Synthetic Routes and Reaction Conditions: Zinc trifluoroacetate hydrate can be synthesized by dissolving zinc oxide or zinc carbonate in trifluoroacetic acid. The solution is then crystallized by evaporation to yield this compound . Another method involves heating this compound at 360°C under high vacuum to produce a solidified zinc cluster, which is then collected under an argon atmosphere .

Industrial Production Methods: In industrial settings, this compound is often prepared using an azeotropic dehydration method. This involves heating the compound at 60°C in toluene, followed by refluxing the solution to generate white precipitates .

化学反応の分析

Types of Reactions: Zinc trifluoroacetate hydrate undergoes various types of reactions, including:

Oxidation: It can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced under specific conditions.

Substitution: It participates in substitution reactions, particularly in the formation of zinc clusters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reactions often involve trifluoroacetic acid and other carboxylates.

Major Products:

Oxidation: Oxidized zinc compounds.

Reduction: Reduced zinc species.

Substitution: Zinc clusters and other zinc carboxylates.

科学的研究の応用

Zinc trifluoroacetate hydrate has a wide range of applications in scientific research:

作用機序

The mechanism of action of zinc trifluoroacetate hydrate involves its role as a catalyst in various chemical reactions. It facilitates the assembly of zinc ions, trifluoroacetates, and μ-oxo ligands to form tetranuclear zinc clusters. These clusters exhibit catalytic activity in transesterification and oxazoline formation reactions . The molecular targets and pathways involved include the activation of carboxylate groups and the stabilization of reaction intermediates.

類似化合物との比較

- Zinc acetate

- Zinc nitrate hydrate

- Zinc methacrylate

- Zinc trifluoromethanesulfonate

Comparison: Zinc trifluoroacetate hydrate is unique due to its trifluoroacetate groups, which enhance its solubility in organic solvents and its catalytic properties. Compared to zinc acetate and zinc nitrate hydrate, this compound offers better performance in catalytic reactions involving carboxylate groups. Its trifluoromethanesulfonate counterpart also exhibits similar catalytic properties but differs in its solubility and reactivity profiles .

生物活性

Zinc trifluoroacetate hydrate (Zn(TFA)₂·xH₂O) is an inorganic compound that exhibits significant biological activity due to its zinc content and unique chemical properties derived from trifluoroacetic acid. This article explores its biological roles, mechanisms of action, and applications in various fields, supported by data tables and case studies.

This compound is typically encountered as a white crystalline solid. The compound's structure features a tetrahedral coordination geometry where zinc is surrounded by trifluoroacetate ligands. The presence of three fluorine atoms in the trifluoroacetate group enhances the Lewis acidity of the zinc cation, making it an effective catalyst in various chemical reactions.

Biological Significance of Zinc

Zinc is a vital trace element involved in numerous biological processes:

- Enzymatic Functions : Zinc acts as a cofactor for over 300 enzymes, playing crucial roles in metabolism, DNA synthesis, and protein folding.

- Immune Function : It is essential for maintaining immune homeostasis and modulating inflammatory responses. Zinc influences the activity of Nuclear Factor-kappa B (NF-κB), reducing histamine release from immune cells .

- Antioxidant Activity : Zinc possesses antioxidant properties that protect cells from oxidative stress by scavenging free radicals and regulating reactive oxygen species (ROS) production.

The biological activity of this compound can be attributed to its ability to release zinc ions in biological systems. These ions participate in various biochemical pathways:

- Cell Signaling : Zinc plays a role in cell signaling pathways that regulate growth and differentiation.

- Gene Expression : Zinc-finger proteins (ZFPs) utilize zinc ions to stabilize their structure and regulate gene transcription .

- Oxidative Stress Response : Zinc enhances the expression of metallothioneins (MTs), which are proteins that bind metals and protect against oxidative damage.

Applications in Research and Medicine

This compound has been investigated for several applications:

- Tissue Fixatives : A novel zinc-based fixative containing zinc trifluoroacetate has been developed for preserving DNA, RNA, and proteins more effectively than traditional fixatives like formalin. This fixative improves tissue morphology and nucleic acid integrity, facilitating downstream molecular analyses such as PCR and gel electrophoresis .

| Application | Description | Benefits |

|---|---|---|

| Tissue Fixative | Preserves nucleic acids and proteins | Superior preservation compared to formalin |

| Catalysis in Organic Synthesis | Facilitates reactions like transesterification | Enhances reaction rates through Lewis acidity |

| MRI Contrast Agent | Used in developing contrast agents for imaging | Improved sensitivity for detecting Zn²⁺ ions |

Case Studies

- MRI Imaging Enhancement : A study demonstrated that zinc ions significantly enhance the relaxivity of gadolinium-based contrast agents in MRI, showcasing the potential of zinc compounds like Zn(TFA)₂ in biomedical imaging applications .

- Inflammatory Response Modulation : Research indicates that zinc supplementation can reduce inflammation markers in pediatric patients, highlighting its therapeutic potential in managing respiratory infections and other inflammatory conditions .

特性

IUPAC Name |

zinc;2,2,2-trifluoroacetate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2HF3O2.H2O.Zn/c2*3-2(4,5)1(6)7;;/h2*(H,6,7);1H2;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNLDTPRUICHRY-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6O5Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724996 | |

| Record name | Zinc trifluoroacetate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207801-31-8 | |

| Record name | Zinc trifluoroacetate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc trifluoroacetate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。